The compound is identified by the CAS number 156928-09-5 and is available from various suppliers including Hangzhou ICH Biofarm Co., Ltd. and Shaanxi Dideu Medichem Co., Ltd. It falls under the category of secondary metabolites and has been characterized for its structural properties and biological activities .
The synthesis of (3R,3aS,6aR)-Hexahydrofuro[2,3-B]furan-3-ol can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions.
The molecular structure of (3R,3aS,6aR)-Hexahydrofuro[2,3-B]furan-3-ol features a fused bicyclic system comprising a furan ring and a tetrahydrofuran moiety.
The compound's three-dimensional structure can be analyzed using computational chemistry software to understand its conformational dynamics and interactions with other molecules.
(3R,3aS,6aR)-Hexahydrofuro[2,3-B]furan-3-ol participates in various chemical reactions typical of alcohols and furan derivatives.
These reactions are important for modifying the compound's structure to enhance its pharmacological properties.
The mechanism of action for (3R,3aS,6aR)-Hexahydrofuro[2,3-B]furan-3-ol primarily revolves around its role as a precursor in synthesizing biologically active compounds such as Darunavir.
Experimental studies using kinetic assays would provide further insights into its inhibitory mechanisms.
The compound's stability under various conditions (temperature and pH) is crucial for storage and application in laboratory settings.
(3R,3aS,6aR)-Hexahydrofuro[2,3-B]furan-3-ol has several scientific applications:
(3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol (bis-tetrahydrofuran alcohol or bis-THF alcohol) is a structurally intricate bicyclic ether compound with the molecular formula C₆H₁₀O₃ and a molecular weight of 130.14 g/mol [6]. Its core architecture comprises two fused tetrahydrofuran rings, forming a rigid [3.2.0]-bicyclic system with defined stereocenters at positions 3, 3a, and 6a. The absolute stereochemistry—(3R,3aS,6aR)—is critical for its biological function, dictating the spatial orientation of its oxygen atoms and hydroxyl group [1] [6]. This configuration enables optimal hydrogen-bond donation and acceptance. The hydroxyl group at C3 exhibits typical alcohol properties (predicted pKa ~14.07) and contributes to the compound’s moderate hydrophilicity (logP ~1.055 at pH 5) [6].
Table 1: Key Physicochemical Properties of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol
Property | Value | Measurement Conditions |
---|---|---|
Molecular Formula | C₆H₁₀O₃ | - |
Molecular Weight | 130.14 g/mol | - |
Boiling Point | 251.5 ± 20.0 °C | Predicted |
Density | 1.275 g/cm³ | - |
pKa | ~14.07 | Predicted |
LogP | ~1.055 | pH 5 |
Storage Stability | Sealed, -20°C (dark, dry conditions) | Long-term preservation [6] [8] |
X-ray crystallographic studies of HIV protease-inhibitor complexes reveal that the bis-THF oxygen atoms (O1 and O2) are separated by ~2.8–3.2 Å, aligning precisely with backbone amides (Asp29 and Asp30) in the protease S2 subsite [7] [10]. The molecule’s conformational rigidity, enforced by its trans-fused rings, minimizes entropic penalties during binding. This stereospecificity necessitates asymmetric synthesis; early routes relied on chiral precursors like diethyl L-tartrate or S-glyceraldehyde acetonide, while modern methods employ enzymatic resolutions or stereoselective cyclizations to secure the correct (3R,3aS,6aR) configuration [4] [5] [9].
The bis-THF alcohol emerged as a pivotal structural component during efforts to combat drug-resistant Human Immunodeficiency Virus (HIV). Early protease inhibitors (e.g., saquinavir, indinavir) suffered from susceptibility to mutations and poor bioavailability. The discovery that cyclic ethers could mimic peptide motifs while enhancing backbone hydrogen bonding led to systematic exploration of fused furan systems [4] [10]. In the late 1990s, researchers at Tibotec Pharmaceuticals identified the bis-THF moiety as a superior P2 ligand for next-generation inhibitors. This culminated in darunavir (initially designated TMC-114), which incorporated (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol linked via a carbamate to a sulfonamide isostere [2] [9].
Table 2: Milestones in the Development of Bis-THF Alcohol for Antiretroviral Therapy
Year | Development | Significance |
---|---|---|
1995 | Initial syntheses of racemic bis-THF alcohols via enzymatic resolution | Established core scaffold accessibility [4] |
2005 | Stereoselective synthesis from S-glyceraldehyde acetonide | Enabled gram-scale production of (3R,3aS,6aR) isomer [5] |
2006 | Darunavir (with bis-THF P2 ligand) approved by U.S. Food and Drug Administration | First second-generation PI effective against multidrug-resistant HIV [9] |
2010 | Efficient asymmetric synthesis (38% overall yield) | Improved feasibility for industrial production [4] |
2015 | Structural derivatives with C4-amino bis-THF ligands | Enhanced potency against highly resistant strains [7] |
Darunavir’s 2006 approval marked a therapeutic breakthrough, demonstrating unprecedented efficacy against multidrug-resistant HIV-1. Its clinical success was directly attributed to the bis-THF ligand’s ability to maintain robust hydrogen bonding with protease backbone atoms despite mutations [9] [10]. This validated the "backbone binding" design principle—where inhibitors targeting conserved structural elements of the protease rather than mutable side chains could overcome resistance [7] [10].
As a pharmacophore, the bis-THF alcohol serves as a non-peptidic hydrogen-bonding scaffold that optimizes interactions within the Human Immunodeficiency Virus type 1 (HIV-1) protease S2 subsite. Crystallographic analyses show its two ethereal oxygen atoms form dual hydrogen bonds (≤3.0 Å) with the backbone NH groups of Asp29 and Asp30—conserved residues critical for catalytic function [7] [10]. The hydroxyl group stabilizes this binding mode through water-mediated hydrogen bonds or direct contacts with flap residues (e.g., Gly48) [7] [10]. These interactions collectively contribute 2–3 kcal/mol binding energy versus monocyclic ligands, translating to 10–100-fold potency enhancements [10].
Structure-activity relationship studies underscore its stereochemical precision: enantiomers or diastereomers exhibit drastically reduced potency. For example, the (3S,3aR,6aS)-enantiomer shows >100-fold weaker inhibition due to misalignment of oxygen lone pairs [3] [6]. Modifications to the bis-THF scaffold further demonstrate its pharmacophoric necessity:
The bis-THF pharmacophore has extended beyond darunavir. Brecanavir (GW640385) and investigational inhibitors (e.g., 35a with hexahydrofuropyranol) retain this motif, exploiting its balanced hydrophobicity, metabolic stability, and synthetic tractability [4] [10]. Its success exemplifies structure-based design in overcoming drug resistance—a paradigm now applied to other antiviral targets.
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7